Thieno[3,2-b]quinoline
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Overview
Description
Thieno[3,2-b]quinoline is a heterocyclic compound that combines the structural features of thiophene and quinoline. This compound is part of a broader class of fused heterocycles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[3,2-b]quinoline can be synthesized through various methods. One common approach involves the cyclization of 2-aminothiophenes with aldehydes or ketones under acidic conditions. Another method includes the use of cyclohexanone and acids in the presence of phosphorus oxychloride (POCl3) to achieve the desired condensation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of halogenated or alkylated this compound derivatives.
Scientific Research Applications
Thieno[3,2-b]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of thieno[3,2-b]quinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thieno[3,2-b]quinoline can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
269-62-5 |
---|---|
Molecular Formula |
C11H7NS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
thieno[3,2-b]quinoline |
InChI |
InChI=1S/C11H7NS/c1-2-4-9-8(3-1)7-11-10(12-9)5-6-13-11/h1-7H |
InChI Key |
MBNWYEUQTPBGHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CS3 |
Origin of Product |
United States |
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